
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide, also known as CMI-977, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to possess a wide range of pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in inflammation. In addition, this compound has been shown to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug delivery systems. It has also been shown to possess low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile has not yet been established. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide. One potential direction is the further investigation of its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, and further studies may reveal its potential as a cancer therapy. Another potential direction is the development of drug delivery systems using this compound. Its small size and low toxicity make it an ideal candidate for drug delivery systems. Finally, further studies may be conducted to fully understand the mechanism of action of this compound, which may reveal new potential applications for this compound.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anti-tumor properties and has been studied for its potential use in the treatment of various diseases. The synthesis method has been well-established, and the compound has been shown to possess low toxicity. However, its full pharmacological profile has not yet been established, and its mechanism of action is not fully understood. Further studies may reveal new potential applications for this compound.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol and sodium hydroxide to produce 4-chloro-3-isopropoxybenzoic acid. This intermediate is then reacted with 3-methoxyaniline and thionyl chloride to produce the final product, this compound. The synthesis method has been well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. It has also been studied for its potential use in drug delivery systems.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(2)22-15-9-4-12(10-16(15)21-3)17(20)19-14-7-5-13(18)6-8-14/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRHPOQLWJMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

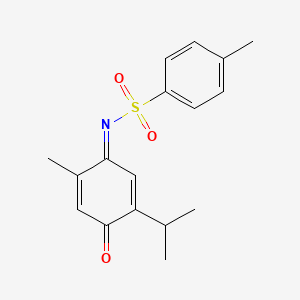
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)
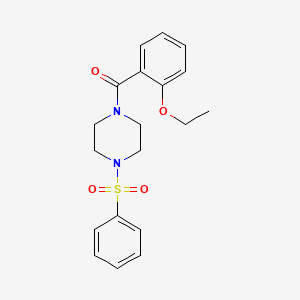

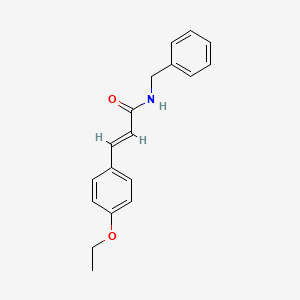
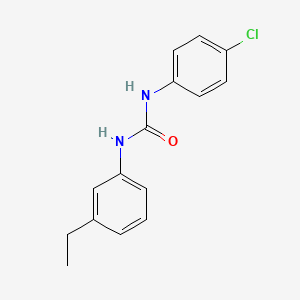
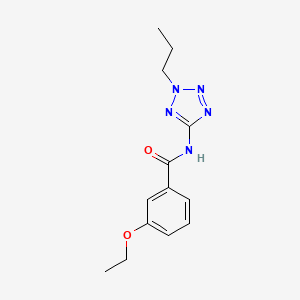
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)
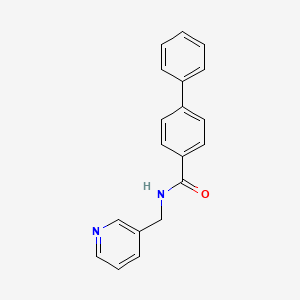
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)